3-(Hydroxymethyl)oxolane-3-carbonitrile
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Overview
Description
3-(Hydroxymethyl)oxolane-3-carbonitrile is an organic compound with the molecular formula C6H9NO2. It is a versatile small molecule scaffold used in various chemical and pharmaceutical research applications. The compound features a tetrahydrofuran ring with a hydroxymethyl group and a nitrile group attached to the same carbon atom, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Hydroxymethyl)oxolane-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as 3-(hydroxymethyl)tetrahydrofuran-3-carbonitrile. The reaction typically requires a strong acid or base as a catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully monitored, and advanced purification techniques, such as distillation or chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)oxolane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Hydroxymethyl)oxolane-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical probes and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)oxolane-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive compounds that target specific enzymes or receptors. The molecular targets and pathways involved vary based on the final product synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
- 3-(Hydroxymethyl)tetrahydrofuran-3-carbonitrile
- 3-(Hydroxymethyl)oxetane-3-carbonitrile
- 3-(Hydroxymethyl)oxane-3-carbonitrile
Uniqueness
3-(Hydroxymethyl)oxolane-3-carbonitrile is unique due to its tetrahydrofuran ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis, offering distinct advantages over similar compounds with different ring structures .
Properties
IUPAC Name |
3-(hydroxymethyl)oxolane-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-3-6(4-8)1-2-9-5-6/h8H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOJBWWYIBUZOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CO)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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